N-(2-iodophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
Overview
Description
“N-(2-iodophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide” is a synthetic organic compound that features an iodophenyl group, a benzimidazole moiety, and a sulfanylacetamide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-iodophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide” typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like methyl iodide in the presence of a base.
Iodination of the Phenyl Ring: The iodophenyl group can be synthesized by electrophilic aromatic substitution using iodine and an oxidizing agent.
Formation of the Sulfanylacetamide Linkage: This involves the reaction of the benzimidazole derivative with a suitable thiol and acylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
“N-(2-iodophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide” may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials or as an intermediate in chemical production.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with benzimidazole moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The iodophenyl group may enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
- N-(2-bromophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
Uniqueness
The presence of the iodine atom in “N-(2-iodophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide” may confer unique properties such as increased molecular weight, potential for halogen bonding, and distinct electronic effects compared to its chloro and bromo analogs.
Properties
IUPAC Name |
N-(2-iodophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14IN3O2S/c1-22-10-6-7-13-14(8-10)20-16(19-13)23-9-15(21)18-12-5-3-2-4-11(12)17/h2-8H,9H2,1H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVHWKVMCRQQKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14IN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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